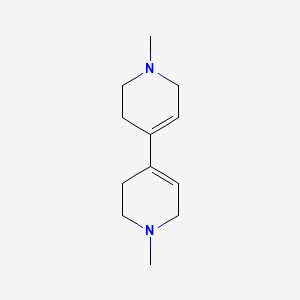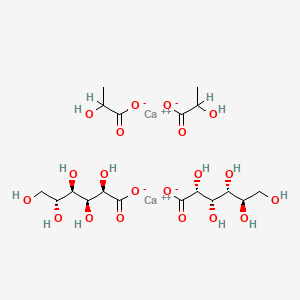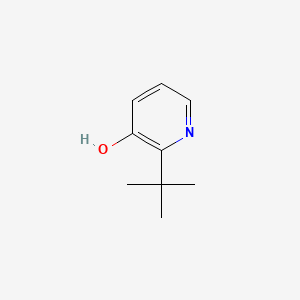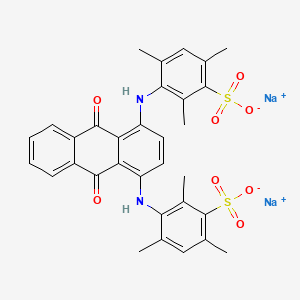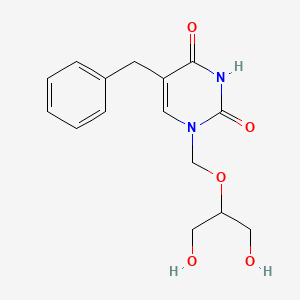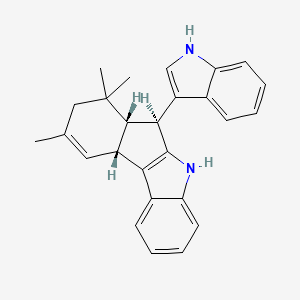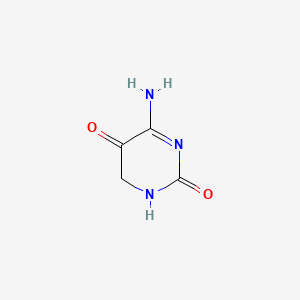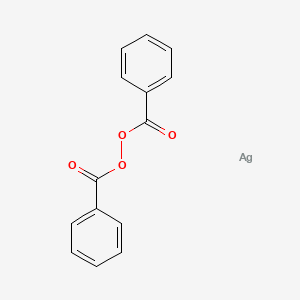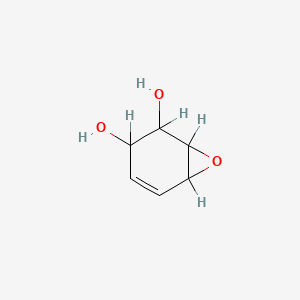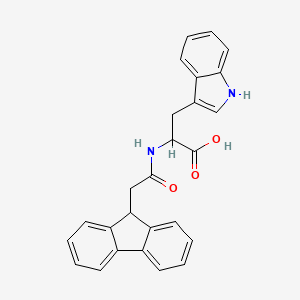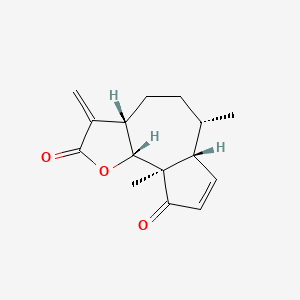
Ambrosin
Vue d'ensemble
Description
Ambrosin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is primarily found in plants belonging to the genus Ambrosia, such as Ambrosia arborescens and Ambrosia maritime. This compound has garnered attention due to its potent anti-inflammatory and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ambrosin can be synthesized through regio- and stereo-selective modifications of damsin, another sesquiterpene lactone. The synthesis involves the Saegusa-Ito oxidation, where the silylenol ether of damsin is treated with palladium to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, particularly from species within the Ambrosia genus. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Ambrosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered biological activities. For example, amino-derivatives of this compound have been studied for their improved solubility and pharmacokinetic profiles .
Applications De Recherche Scientifique
Chemistry: Ambrosin serves as a valuable compound for studying the reactivity of sesquiterpene lactones and their derivatives.
Medicine: this compound has shown promise as a therapeutic agent for conditions such as Alzheimer’s disease and colitis due to its anti-inflammatory and neuroprotective properties
Industry: this compound’s anticancer properties make it a candidate for developing new anticancer drugs.
Mécanisme D'action
Ambrosin exerts its effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) pathway. The α-methylene-γ-lactone moiety of this compound acts as a Michael acceptor, reacting with cysteine residues in the NF-κB p65 subunit. This prevents the interaction between NF-κB and DNA, thereby inhibiting the transcription of pro-inflammatory genes . Additionally, this compound modulates other signaling pathways, such as the toll-like receptor 4 and peroxisome proliferator-activated receptor gamma pathways, contributing to its anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Ambrosin is often compared with other sesquiterpene lactones, such as:
Damsin: Both this compound and damsin are pseudoguaianolides with potent biological activities. .
Parthenolide: Similar to this compound, parthenolide inhibits the NF-κB pathway.
This compound’s uniqueness lies in its potent inhibition of the NF-κB pathway and its promising therapeutic potential in various inflammatory and neurodegenerative diseases .
Propriétés
IUPAC Name |
6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGCKRDLITNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871720 | |
| Record name | 6,9a-Dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-93-3 | |
| Record name | Ambrosin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


